molecular formula C17H15FN2O B7454828 4-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide

4-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide

Cat. No. B7454828
M. Wt: 282.31 g/mol
InChI Key: RIQRTTNBTVNSSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide, also known as 4F-MDMB-BICA, is a synthetic cannabinoid that has gained significant attention in the scientific community due to its potential applications in research. This compound is a potent agonist of the cannabinoid receptors and has been used to study the effects of cannabinoids on the human body. In

Mechanism of Action

The mechanism of action of 4-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide involves binding to the CB1 and CB2 receptors in the body. These receptors are located throughout the body and are involved in various physiological processes, including pain, inflammation, and mood regulation. When 4-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide binds to these receptors, it activates a signaling pathway that leads to the release of neurotransmitters and other signaling molecules.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide are complex and are still being studied. This compound has been shown to have analgesic, anti-inflammatory, and anxiolytic effects in animal models. It has also been shown to affect the cardiovascular system, with some studies showing a decrease in blood pressure and heart rate.

Advantages and Limitations for Lab Experiments

One advantage of using 4-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide in lab experiments is its high affinity for the CB1 and CB2 receptors. This makes it an ideal compound to use in studies investigating the effects of cannabinoids on the body. However, one limitation of using this compound is its potency, which can make it difficult to control the dosage and can lead to adverse effects in animal models.

Future Directions

There are several potential future directions for research on 4-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide. One area of interest is the development of new synthetic cannabinoids that have improved pharmacokinetic properties and fewer side effects. Additionally, there is a need for more studies investigating the long-term effects of synthetic cannabinoids on the body. Finally, more research is needed to understand the mechanisms of action of 4-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide and other synthetic cannabinoids, which could lead to the development of new treatments for a variety of conditions.

Synthesis Methods

The synthesis of 4-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide involves the reaction of 4-fluorobenzoyl chloride with 2-(1H-indol-3-yl)ethylamine in the presence of a base. The resulting product is purified through column chromatography to obtain a white solid. This method has been described in detail in a scientific publication by Banister et al. (2019).

Scientific Research Applications

4-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide has been used in various scientific studies to investigate the effects of cannabinoids on the human body. This compound has shown to have a high affinity for the CB1 and CB2 receptors, which are the primary targets of cannabinoids in the body. It has been used in studies to explore the effects of cannabinoids on pain, anxiety, and inflammation. Additionally, 4-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide has been used to study the pharmacokinetics of synthetic cannabinoids in the body.

properties

IUPAC Name

4-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O/c18-14-7-5-12(6-8-14)17(21)19-10-9-13-11-20-16-4-2-1-3-15(13)16/h1-8,11,20H,9-10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIQRTTNBTVNSSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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